5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Physical and Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors .Scientific Research Applications
Corrosion Inhibition
Studies on indoline compounds have explored their effectiveness as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) investigated the corrosion inhibition performance of synthesized indoline compounds on N80 steel in hydrochloric acid. These compounds exhibited mixed-type inhibition behavior and adhered to the Langmuir adsorption isotherm, suggesting potential applications in material protection and industrial processes (M. Yadav, T. Sarkar, & Taniya Purkait, 2015).
Synthetic Organic Chemistry
Al-Thebeiti and El-zohry (1995) conducted synthetic experiments producing new spiroindoline derivatives incorporated with pyrazoloheterocycles, indicating the versatility of indoline compounds in generating novel organic molecules with potential applications in drug design and material science (M. Al-Thebeiti & M. El-zohry, 1995).
Anticancer Activity
Havrylyuk, Kovach, Zimenkovsky, Vasylenko, and Lesyk (2011) synthesized and screened isatin-based conjugates with thiazolidine and pyrazoline moieties for antitumor activity. Among the tested compounds, one exhibited significant selective influence on leukemia subpanel tumor cell lines, highlighting the potential of such molecules in cancer therapy (D. Havrylyuk et al., 2011).
Antimicrobial Activity
Ashok, Ganesh, Lakshmi, and Ravi (2015) synthesized a series of indolylidene-arylethanones with notable in vitro antibacterial activity against bacterial and fungal strains. This research points to the utility of indoline derivatives in developing new antimicrobial agents (D. Ashok et al., 2015).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These interactions can lead to various effects, depending on the specific derivative and target.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
5-bromo-1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-32-19-10-7-16(8-11-19)21-14-23(17-5-3-2-4-6-17)29(27-21)15-28-22-12-9-18(26)13-20(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRNXZYPYHXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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